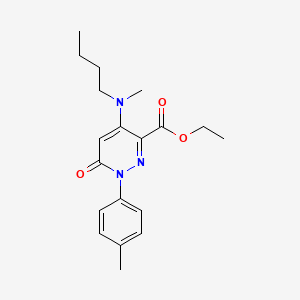![molecular formula C19H12Cl3N3OS2 B2658944 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 339022-78-5](/img/structure/B2658944.png)
6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as CITCO, is an imidazothiazole derivative . It has a molecular weight of 294.79 and its IUPAC name is 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde .
Molecular Structure Analysis
The molecular formula of this compound is C19H12N3OCl3S . It is a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring through a CC or CN bond .Physical And Chemical Properties Analysis
This compound is a solid . It is soluble in DMSO but insoluble in water .Applications De Recherche Scientifique
Human Constitutive Androstane Receptor Agonist
Research has explored compounds like CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl) oxime) for their role as agonists of the human constitutive androstane receptor (hCAR), a hepatic xenobiotic sensor. Such compounds have therapeutic potential due to their involvement in drug metabolism and the regulation of detoxification pathways in the liver. The stability and stereochemistry of these compounds have been studied for enhancing their therapeutic applications (Diethelm-Varela et al., 2020).
Herbicidal Activity
Imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their potential as herbicides. These compounds show activity in various conditions such as paddy fields, sand, and water culture, indicating their potential utility in agricultural applications. The research on these compounds highlights their ability to control weed growth in different environments (Andreani et al., 1991).
Cytotoxic Activity
Studies on 2-(4-chlorobenzyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazoles have reported their cytotoxic activity against various human and murine cancer cell lines. These findings suggest the potential of such compounds in the development of new anticancer therapies. The mechanism of action for these compounds includes inducing apoptosis without arresting the cell cycle, indicating a specific pathway through which they exert their cytotoxic effects (Kumar et al., 2014).
Antimicrobial and Anticancer Activities
Further research on imidazole and thiazole derivatives has demonstrated their antimicrobial and anticancer activities. These studies have explored the synthesis and biological evaluation of these compounds, further underscoring their potential in therapeutic applications. The development of these compounds involves understanding their structure-activity relationships to optimize their efficacy against microbial pathogens and cancer cells (Premakumari et al., 2014).
Mécanisme D'action
This compound is known to be a dual agonist for human constitutive androstane receptor (hCAR) and human pregnane X receptor (hPXR) . It has been widely used to distinguish the function of hCAR from that of human PXR (hPXR) . It binds directly to hPXR and activates it in HepG2 cells . This activation can be blocked by an hPXR-specific antagonist, SPA70 .
Safety and Hazards
Orientations Futures
The compound has been identified as a novel human CAR agonist and has been widely used to activate hCAR . As hPXR and hCAR have distinct and overlapping biological functions, these results highlight the value of receptor-selective agonists and the importance of appropriately interpreting data in the context of receptor selectivity of such agonists . Future research could focus on further understanding the regulation of hPXR and hCAR.
Propriétés
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3OS2/c20-13-3-5-15(6-4-13)28-18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-2-14(21)9-16(12)22/h1-10H,11H2/b23-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIQMUYLGYFHGE-AUEPDCJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[6,6-Dimethyl-3-(morpholine-4-carbonyl)-5,7-dihydro-4H-1-benzothiophen-2-yl]prop-2-enamide](/img/structure/B2658867.png)



![1-(3-chlorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2658875.png)
![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2658877.png)

![Methyl 4-((1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamoyl)benzoate](/img/structure/B2658879.png)
![1-isobutyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2658880.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2658883.png)